Dexpanthenol-d6

Description

Evolution and Significance of Deuterium (B1214612) Labeling in Advanced Research Methodologies

Since its discovery, deuterium has been extensively used in scientific research. oaepublish.com The replacement of hydrogen with deuterium, known as deuteration, is a key strategy in various research areas. cymitquimica.com In the mid-1990s, interest in deuterated compounds grew rapidly, particularly for their use as internal standards in mass spectrometry and in studies of chemical reaction mechanisms. oaepublish.comacs.org

One of the most significant applications of deuterium labeling is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgassumption.edu The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolic breakdown—a phenomenon known as the kinetic isotope effect. symeres.comoaepublish.com This property can be harnessed to improve the metabolic profile of certain drugs. oaepublish.com Furthermore, deuterated compounds are invaluable as internal standards for quantitative analysis, as they behave almost identically to the non-labeled analyte during sample preparation and analysis but can be distinguished by their mass. clearsynth.com

Overview of Dexpanthenol-d6 as a Model Deuterated Compound for Academic Inquiry

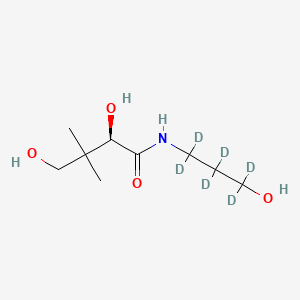

This compound is the deuterated form of Dexpanthenol (B1670349), where six hydrogen atoms have been replaced by deuterium atoms. medchemexpress.comaxios-research.com Dexpanthenol, also known as provitamin B5, is the biologically active alcohol analog of pantothenic acid. chemsrc.comdrugbank.com In the body, it is converted to pantothenic acid, a component of coenzyme A, which is essential for many metabolic reactions. drugbank.comnih.gov

This compound serves as an excellent model for demonstrating the utility of deuterated compounds in research. Its primary application is as an internal standard in analytical chemistry. oup.com For instance, in the analysis of Dexpanthenol in various products, this compound is added to samples in a known quantity. oup.com Because it behaves identically to Dexpanthenol during extraction and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. clearsynth.com This allows for highly accurate quantification of the Dexpanthenol present in the original sample. clearsynth.comoup.com

Distinction Between this compound and its Non-Labeled Analog in Research Contexts

The fundamental difference between this compound and Dexpanthenol lies in their isotopic composition and, consequently, their mass. This mass difference is the key to their distinct roles in research. While Dexpanthenol is the analyte of interest—the compound being measured—this compound serves as a tool for that measurement. oup.com

In a typical research application, such as the quantification of Dexpanthenol in a cosmetic formulation, both compounds are analyzed simultaneously using a mass spectrometer. oup.com The instrument can differentiate between the two based on their mass-to-charge ratio (m/z). oup.com For example, in one study, the m/z for Dexpanthenol was 206.14, while for this compound, it was 212.29. oup.com By comparing the signal intensity of the analyte (Dexpanthenol) to that of the internal standard (this compound), researchers can calculate the precise concentration of Dexpanthenol in the sample. clearsynth.comoup.com This use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to more robust and reliable results. clearsynth.com

The table below summarizes the key properties of Dexpanthenol and this compound.

| Property | Dexpanthenol | This compound |

| Molecular Formula | C₉H₁₉NO₄ | C₉H₁₃D₆NO₄ |

| Molecular Weight | 205.25 g/mol | 211.29 g/mol |

| Primary Research Role | Analyte | Internal Standard |

Data sourced from multiple references. axios-research.comchemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

211.29 g/mol |

IUPAC Name |

(2R)-N-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i3D2,4D2,5D2 |

InChI Key |

SNPLKNRPJHDVJA-AHHNFQPFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O)C([2H])([2H])O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Dexpanthenol D6

Strategies for Deuterium (B1214612) Introduction into Organic Molecules

The introduction of deuterium into organic molecules is a fundamental aspect of isotopic labeling. Two principal strategies are employed in the synthesis of complex deuterated molecules like Dexpanthenol-d6: catalytic hydrogen-deuterium exchange and total synthesis using deuterium-enriched building blocks.

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic hydrogen-deuterium (H-D) exchange reactions offer a method for the direct replacement of hydrogen atoms with deuterium in an existing molecular framework. These reactions are often mediated by transition metal catalysts, such as palladium, platinum, or ruthenium, and utilize a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The selectivity of this exchange is influenced by the catalyst, solvent, and the steric and electronic properties of the substrate. While potentially atom-economical, achieving high regioselectivity in molecules with multiple similar C-H bonds can be challenging.

Total Synthesis Utilizing Deuterium-Enriched Building Blocks

For complex molecules requiring specific and complete deuteration at certain positions, a total synthesis approach using pre-labeled building blocks is the preferred method. This strategy offers superior control over the location and number of deuterium atoms incorporated into the final molecule. The synthesis of this compound relies on this approach, specifically through the use of a deuterated precursor for the 3-aminopropanol moiety.

Specific Reaction Pathways for this compound Synthesis

The synthesis of this compound is a multi-step process that culminates in the amidation of D-pantolactone with a fully deuterated 3-aminopropanol derivative.

The key deuterated intermediate, 3-amino-1-propanol-1,1,2,2,3,3-d6, can be synthesized from a deuterated β-alanine precursor. A plausible synthetic route begins with the reduction of a suitable β-alanine derivative, such as β-alanine ethyl ester, using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The ester is reduced to the corresponding amino alcohol, with deuterium atoms incorporated at all positions of the propyl chain.

A likely pathway for the synthesis of the requisite deuterated β-alanine involves a multi-step procedure starting from ethyl cyanoacetate. This process includes the reduction of the cyano group and ester moiety with lithium aluminum deuteride, followed by subsequent chemical transformations to yield β-alanine-2,2,3,3-d4.

Once the deuterated building block, 3-amino-1-propanol-1,1,2,2,3,3-d6, is obtained, it is reacted with D-pantolactone. D-pantolactone is a chiral intermediate that can be produced through the resolution of a racemic mixture of D,L-pantolactone. This reaction forms the stable amide bond, yielding the final product, this compound.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | β-Alanine ethyl ester | Lithium aluminum deuteride (LiAlD₄) | 3-Amino-1-propanol-1,1,2,2,3,3-d6 |

| 2 | D-Pantolactone and 3-Amino-1-propanol-1,1,2,2,3,3-d6 | - | This compound |

Isotopic Purity and Regioselectivity Assessment in this compound Synthesis

Ensuring high isotopic purity and the correct placement of deuterium atoms is critical for the utility of this compound as an internal standard. Several analytical techniques are employed to verify these parameters.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of unlabeled Dexpanthenol (B1670349). Fragmentation analysis can further confirm the location of the deuterium atoms. For instance, the fragmentation of the amide bond would yield fragments corresponding to the deuterated 3-hydroxypropylamine moiety and the unlabeled pantolactone portion, thus confirming the regioselectivity of the labeling.

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

|---|---|---|---|

| Dexpanthenol | C₉H₁₉NO₄ | 206.1387 | Corresponding to the 3-hydroxypropylamine moiety |

| This compound | C₉H₁₃D₆NO₄ | 212.1764 | Corresponding to the deuterated 3-hydroxypropylamine moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are powerful techniques for assessing isotopic purity and regioselectivity. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 3-hydroxypropyl chain should be absent or significantly diminished. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms at these positions. The integration of the remaining proton signals against a known internal standard can be used to quantify the isotopic enrichment.

Advanced Analytical Applications of Dexpanthenol D6 in Mass Spectrometry

Role of Dexpanthenol-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS)

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. This compound is a deuterated analog of Dexpanthenol (B1670349), making it an ideal internal standard for pharmacokinetic research and therapeutic drug monitoring. veeprho.com The inclusion of deuterium (B1214612) atoms results in a higher mass, allowing it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

In quantitative analysis, an internal standard is a compound of a known concentration added to an unknown sample to facilitate the quantification of another compound, the analyte. The fundamental principle is that the ratio of the analyte's signal to the internal standard's signal is used for calibration and quantification. This method corrects for potential variations during the analytical process, including sample preparation steps like extraction, as well as fluctuations in the instrument's performance. The use of an internal standard that behaves almost identically to the analyte of interest can compensate for inefficiencies or losses during extraction and sample handling. waters.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique but is susceptible to "matrix effects". waters.com These effects occur when co-eluting molecules from the sample matrix (e.g., plasma, urine, or cosmetic formulations) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise results. waters.comresearchgate.net

Stable isotope-labeled internal standards like this compound are the most effective tools to counteract these matrix effects. crimsonpublishers.com Because a SIL-IS has virtually the same physicochemical properties as the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. researchgate.netchromatographyonline.com As a result, the ratio of the analyte's signal to the SIL-IS's signal remains constant, even in the presence of significant matrix effects. waters.comresearchgate.net This ensures the reliability and ruggedness of the bioanalytical method. waters.com The complete co-elution of the analyte and the internal standard is critical for the maximum correction of matrix effects. chromatographyonline.com

Methodological Advancements in Liquid Chromatography-Mass Spectrometry (LC-MS) for Dexpanthenol and its Analogs

The development of advanced LC-MS techniques has led to highly sensitive, specific, and rapid methods for the analysis of Dexpanthenol in various matrices, from pharmaceutical and cosmetic products to biological samples. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher separation efficiency, improved resolution, and much faster analysis times. When coupled with mass spectrometry, UHPLC-MS provides a powerful platform for quantifying Dexpanthenol with high throughput and sensitivity. A UHPLC-MS method has been developed for the rapid and accurate quantification of Dexpanthenol in hair care products, demonstrating its suitability for routine use in quality control laboratories. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a technique that involves two stages of mass analysis. In the first stage, the precursor ion (e.g., protonated Dexpanthenol) is selected. It is then fragmented, and in the second stage, a specific product ion is selected and detected. This process, often performed on a triple quadrupole mass spectrometer, provides exceptional specificity and sensitivity by filtering out chemical noise. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of molecules. measurlabs.com This capability is invaluable for identifying unknown metabolites or degradation products of Dexpanthenol and for confirming the identity of analytes with a high degree of confidence. measurlabs.comub.edu

The sensitivity and specificity of mass spectrometry-based methods rely on the careful optimization of data acquisition parameters.

Single-Ion Recording (SIR) involves programming the mass spectrometer to detect only a narrow mass-to-charge (m/z) range corresponding to the ion of interest. This technique improves sensitivity compared to scanning a wide mass range. For Dexpanthenol analysis, SIR has been successfully employed to monitor the specific ions of the analyte and its internal standard. researchgate.net

Table 1: Exemplary SIR Parameters for Dexpanthenol and this compound This table is interactive. You can sort and filter the data.

| Compound | Ion Mode | Precursor Ion (m/z) |

|---|---|---|

| Dexpanthenol | Positive | 206.14 |

| This compound | Positive | 212.29 |

Data sourced from Weiss et al., 2018. researchgate.net

Multiple Reaction Monitoring (MRM) is the hallmark of quantitative tandem mass spectrometry. It involves monitoring a specific fragmentation pathway, from a precursor ion to a product ion. This is a highly specific and sensitive technique used for quantification. researchgate.net The selection of precursor and product ions, along with the optimization of parameters like collision energy (CE) and declustering potential (DP), is crucial for method performance. researchgate.net

Validation Parameters for Bioanalytical Methods Utilizing this compound

This compound, a deuterium-labeled version of Dexpanthenol, serves as an ideal internal standard for quantitative analysis by mass spectrometry. oup.commedchemexpress.com Its use is critical in bioanalytical method validation, a process that ensures an analytical method is accurate, reliable, and reproducible for its intended purpose. gmp-compliance.org The validation of methods employing this compound involves a rigorous assessment of several key parameters to guarantee the integrity of the analytical data.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. When using this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio of the analyte (Dexpanthenol) to the internal standard (this compound) against the known concentrations of the analyte. oup.com

This approach effectively normalizes variations in sample preparation and instrument response. Research has demonstrated that this methodology yields excellent linearity. For instance, in the development of a UHPLC-MS method for quantifying dexpanthenol in shampoo and conditioner, a calibration curve showed a correlation coefficient (R²) of 0.9998 over a concentration range of 170.24 to 1024.5 ng/mL. oup.com Such high correlation coefficients are indicative of a strong linear relationship, which is fundamental for accurate quantification. Other studies validating methods for dexpanthenol have consistently reported high correlation coefficients, typically above 0.999. researchgate.netnih.govnih.gov

| Analytical Method | Internal Standard | Concentration Range | Correlation Coefficient (r or R²) | Reference |

|---|---|---|---|---|

| UHPLC-MS | This compound | 170.24–1024.5 ng/mL | 0.9998 | oup.com |

| RP-HPLC | Not specified | 13.0–130 µg/mL | >0.9999 | researchgate.netnih.gov |

| RP-HPLC | Not specified | 10–100 µg/mL | 0.996 | nih.gov |

| Fluorescence Assay (validated by LC-MS) | Not specified | 0.005–1 mg/mL | 0.999 | nih.gov |

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. ui.ac.id These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision or repeatability) and on different days (inter-day precision or intermediate precision). nih.govnih.gov

Methods utilizing this compound have demonstrated high accuracy and precision. In a validated UHPLC-MS method, accuracy was reported with recoveries within 2% of the nominal value, and precision was excellent, with relative standard deviations (RSDs) of less than 2.5%. oup.com Other validated methods for the parent compound have shown similarly robust results, with intra- and inter-day RSDs often below 2%. researchgate.netnih.govnih.gov Reproducibility, which assesses the precision between different laboratories, is the ultimate measure of a method's robustness. nih.gov

| Parameter | Concentration Levels | Acceptance Criteria/Result | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | 50, 100, and 150% of target | Within 2% of nominal value | oup.com |

| Precision (% RSD) | Multiple samples | <2.5% | oup.com |

| Intra-day Precision (% CV) | 20, 60, 80 µg/mL | 0.71 – 1.05% | nih.gov |

| Inter-day Precision (% CV) | 20, 60, 80 µg/mL | 0.99 – 1.19% | nih.gov |

| Accuracy (% Recovery) | 20, 60, 80 µg/mL | 98.59 – 100.90% | nih.gov |

| Intra- & Inter-day Precision (% RSD) | Not specified | <1.0% | researchgate.netnih.gov |

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gmp-compliance.org In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection. The use of specific mass-to-charge (m/z) transitions for both Dexpanthenol (e.g., 206.14 m/z) and the this compound internal standard (e.g., 212.29 m/z) ensures that only the compounds of interest are measured, free from interference from matrix components. oup.comresearchgate.net

Sensitivity is determined by establishing the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For a UHPLC-MS method using this compound, a robust quantification range of 170.24 to 1024.5 ng/mL has been established. oup.com While this specific study does not state an LLOQ, other dexpanthenol validation studies have reported LLOQ values of 8.5 µg/mL and 6.2 µg/mL using HPLC-UV detection, though LC-MS/MS methods are typically capable of achieving much lower quantification limits. researchgate.netnih.gov

The matrix effect is the alteration of ionization efficiency for a given analyte due to the presence of co-eluting components from the sample matrix. nih.gov It can lead to either ion suppression or enhancement, causing inaccurate quantification. The most effective strategy to correct for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. nih.gov Because this compound is structurally identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for reliable normalization of the analyte signal. rsc.org Matrix effects are quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to that of a pure standard solution. nih.govbiotage.com

Recovery efficiency refers to the efficiency of the extraction process. It is evaluated by comparing the analytical response from a sample spiked before extraction to a sample spiked after extraction. biotage.com While high recovery is desirable, it is more important for the recovery to be consistent and reproducible across the concentration range. The use of this compound helps to correct for any variability in recovery between samples.

Evaluating the stability of the analyte and the internal standard in the research matrix is crucial for ensuring the reliability of results, especially when samples are stored before analysis. Stability is assessed under various conditions that mimic sample handling and storage, including:

Freeze-Thaw Stability: Assesses degradation after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period equivalent to sample processing time.

Long-Term Stability: Determines stability under frozen storage conditions over an extended period.

Forced degradation studies on dexpanthenol have shown it to be stable under acidic conditions but susceptible to hydrolysis under alkaline conditions. nih.gov It also exhibits slight decomposition under thermal and photolytic stress. nih.gov Dexpanthenol is generally most stable in aqueous solutions with a pH between 3 and 5. nih.gov this compound is expected to have nearly identical stability characteristics to its unlabeled counterpart due to their structural similarity. Therefore, these stability profiles must be considered when developing and validating methods for its use.

Application of this compound in Research for Quantitative Analysis of Dexpanthenol and Related Metabolites

The primary and most significant application of this compound in research is its role as an internal standard for the accurate and precise quantification of Dexpanthenol. oup.commedchemexpress.com This application is fundamental in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion of a drug. nih.gov By enabling precise measurement of Dexpanthenol concentrations in biological matrices like plasma over time, this compound is an invaluable tool for understanding its behavior in the body. medchemexpress.comnih.gov

Furthermore, this compound is utilized in:

Therapeutic Drug Monitoring: Ensuring that concentrations of a substance are within a desired range.

Metabolic Research: Investigating the pathways through which Dexpanthenol is processed in biological systems. medchemexpress.com

Quality Control: Verifying the concentration of Dexpanthenol in pharmaceutical and cosmetic formulations, as demonstrated in the analysis of hair care products. oup.com

The use of this compound significantly enhances the reliability of LC-MS/MS methods by compensating for variations in sample extraction, matrix effects, and instrument response. This leads to more robust and defensible data, which is essential for drug development, clinical research, and regulatory compliance. medchemexpress.com While its main use is for the parent compound, the same principle applies to the quantification of metabolites, provided that corresponding deuterated standards are synthesized.

Quantification in in vitro Biological Systems (e.g., Cell Cultures, Enzyme Assays)

The application of this compound as an internal standard is highly valuable in in vitro biological systems like cell cultures and enzyme assays, where precise quantification of Dexpanthenol is crucial for understanding its cellular uptake, metabolism, and efficacy. In these systems, complex matrices such as cell lysates and culture media can cause ion suppression or enhancement effects in mass spectrometry, leading to inaccurate measurements. researchgate.net The co-elution of a stable isotope-labeled internal standard like this compound with the analyte, Dexpanthenol, allows for the normalization of these matrix effects, ensuring the integrity of the quantitative data. researchgate.net

While specific studies detailing the use of this compound in cell culture or enzyme assays are not extensively published with detailed data, the methodology is a well-established practice in pharmaceutical research. nih.gov For instance, in an enzyme assay designed to investigate the conversion of Dexpanthenol to pantothenic acid, this compound would be added to the reaction mixture at a known concentration. Following the enzymatic reaction and sample preparation, the mixture is analyzed by LC-MS/MS. The ratio of the peak area of Dexpanthenol to that of this compound is used to calculate the exact concentration of the remaining Dexpanthenol, thereby allowing for the determination of enzyme kinetics. This approach eliminates variability introduced during sample preparation and analysis. nih.gov

Similarly, in cell culture studies investigating the transport or metabolism of Dexpanthenol, cells are incubated with the compound. scielo.br Following incubation, the cells are lysed, and the lysate is spiked with this compound. The subsequent LC-MS/MS analysis provides a precise measurement of the intracellular concentration of Dexpanthenol. This is critical for determining the rate of uptake and the extent of metabolic conversion within the cells. The use of a deuterated internal standard is the gold standard for such bioanalytical methods. researchgate.net

Analysis in Non-Human Biological Matrices (e.g., Animal Tissues, Fluids for Preclinical Research)

In preclinical research, the quantification of drug candidates and their metabolites in non-human biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. This compound is an ideal internal standard for the determination of Dexpanthenol concentrations in animal tissues and biological fluids such as plasma, urine, and tissue homogenates. veeprho.com The complexity of these biological matrices necessitates the use of a stable isotope-labeled internal standard to ensure accurate and precise results. nih.gov

The application extends to the analysis of tissue homogenates to assess drug distribution. After necropsy, tissues of interest are collected, homogenized, and then spiked with this compound. The extraction and LC-MS/MS analysis procedure would be similar to that for plasma, providing valuable information on tissue-specific accumulation of Dexpanthenol.

Detection and Quantification in Research Materials and Formulations

This compound is instrumental in the quality control and stability testing of research materials and pharmaceutical formulations containing Dexpanthenol. medchemexpress.comresearchgate.net Its use as an internal standard in LC-MS/MS methods provides a high degree of selectivity and accuracy, which is often superior to other analytical techniques, especially for complex formulations where excipients might interfere with the analysis. medchemexpress.comresearchgate.net

A notable application is in the analysis of hair care products, where Dexpanthenol is a common ingredient. medchemexpress.comresearchgate.net A study detailing a UHPLC-MS method for the quantification of dexpanthenol in shampoo and conditioner utilized this compound as the internal standard. medchemexpress.comresearchgate.net The method demonstrated excellent linearity, accuracy, and precision, highlighting the robustness that a deuterated internal standard brings to the analysis. medchemexpress.comresearchgate.net

Below are data tables summarizing the validation parameters from this study, illustrating the performance of an analytical method using this compound.

Linearity of Dexpanthenol Quantification using this compound

| Concentration Range (ng/mL) | Correlation Coefficient (R²) |

| 170.24 - 1024.5 | 0.9998 |

This table demonstrates the linear relationship between the concentration of dexpanthenol and the analytical response over a specified range. medchemexpress.comresearchgate.net

Accuracy of Dexpanthenol Quantification in Shampoo and Conditioner Matrices

| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| Shampoo | 170.24 | 168.54 | 99.0 |

| Shampoo | 595.84 | 592.86 | 99.5 |

| Shampoo | 1021.44 | 1011.23 | 99.0 |

| Conditioner | 170.24 | 172.09 | 101.1 |

| Conditioner | 595.84 | 600.61 | 100.8 |

| Conditioner | 1021.44 | 1024.50 | 100.3 |

This table shows the accuracy of the method, with recovery values close to 100%, indicating minimal matrix interference when using this compound. medchemexpress.comresearchgate.net

Precision of Dexpanthenol Quantification

| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Shampoo | 170.24 | <2.5% | <2.5% |

| Shampoo | 1021.44 | <2.5% | <2.5% |

| Conditioner | 170.24 | <2.5% | <2.5% |

| Conditioner | 1021.44 | <2.5% | <2.5% |

This table illustrates the high precision of the analytical method, with low relative standard deviation (RSD) for repeated measurements, both within the same day and on different days. medchemexpress.comresearchgate.net

These findings underscore the critical role of this compound in ensuring the accuracy and reliability of analytical methods for Dexpanthenol in various research and quality control settings.

Dexpanthenol D6 in Mechanistic Metabolic and Pharmacokinetic Research Methodologies

Tracer Studies and Metabolic Fate Elucidation Using Deuterium (B1214612) Labeling

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. Dexpanthenol-d6, a deuterated form of Dexpanthenol (B1670349), serves as a powerful tool in tracer studies to investigate the intricate pathways of its absorption, distribution, and transformation within a biological system. medchemexpress.com Deuterium labeling involves replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium. This substitution creates a molecule that is chemically similar to its parent but has a higher mass, allowing it to be distinguished and quantified by mass spectrometry. researchgate.net

This compound is invaluable for tracing the metabolic fate of the parent compound. Upon administration, Dexpanthenol is enzymatically converted to pantothenic acid (Vitamin B5). drugbank.comnih.gov By using the deuterated variant, researchers can precisely track this conversion. The mass difference allows for the unambiguous identification of pantothenic acid derived from the administered this compound versus the pre-existing endogenous pool of pantothenic acid.

This tracking capability extends further down the metabolic chain. Pantothenic acid is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous biochemical reactions, including the Krebs cycle and fatty acid metabolism. patsnap.comdrugs.com The incorporation of the deuterium label into the CoA molecule provides direct evidence of the flux through this specific biosynthetic pathway, offering quantitative insights into how Dexpanthenol supplementation contributes to the cellular CoA pool.

A significant challenge in metabolic research is distinguishing between compounds that are introduced to a system (exogenous) and those already present within it (endogenous). quora.comhmdb.ca this compound elegantly overcomes this obstacle. Because this compound and its subsequent metabolites are heavier than their natural counterparts, mass spectrometry can easily differentiate between the exogenously administered tracer and the endogenous molecules. nih.gov

This differentiation is critical for accurately determining the contribution of supplemented Dexpanthenol to the total body pool of pantothenic acid and Coenzyme A. Without such a tracer, it would be impossible to know whether an observed increase in a metabolite is due to the supplement or to changes in the synthesis or breakdown of the body's own stores. This methodology allows for precise measurement of bioavailability and the true metabolic impact of the exogenous compound.

Investigation of Deuterium Substitution on Pharmacokinetic Profiles

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule, primarily through the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. chem-station.com If the breaking of a C-H bond is a rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process, potentially leading to a longer duration of action and altered exposure levels. nih.govchem-station.com

The assessment of ADME properties for this compound follows standard preclinical methodologies, with analytical techniques tailored to detect the labeled compound. Key methods include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique used to quantify this compound and its metabolites in biological matrices like plasma, urine, and tissue homogenates. The mass spectrometer is set to detect the specific mass-to-charge ratios of the deuterated parent compound and its anticipated metabolites.

In Vitro Metabolism Studies: Incubating this compound with liver microsomes or hepatocytes helps identify metabolic pathways and the specific enzymes responsible for its breakdown (e.g., cytochrome P450 enzymes). nih.gov Comparing the rate of metabolism to non-labeled Dexpanthenol can reveal the extent of the kinetic isotope effect.

Excretion Studies: Analysis of urine and feces from preclinical models administered this compound allows for the determination of the primary routes of elimination from the body and the characterization of excreted metabolites.

A direct comparison of the pharmacokinetic profiles of Dexpanthenol and this compound in preclinical models is essential to understand the impact of deuteration. In such a study, key parameters are measured after administration of each compound. Due to the kinetic isotope effect, deuteration at a site of metabolism is expected to decrease the rate of metabolic clearance. This would hypothetically result in an increased plasma concentration (Cmax), a greater total drug exposure (AUC), and a longer elimination half-life (t1/2) for this compound compared to its non-labeled counterpart.

Hypothetical Comparative Pharmacokinetic Data

This table illustrates potential differences in pharmacokinetic parameters between Dexpanthenol and this compound based on the principles of the kinetic isotope effect. The values are for illustrative purposes only.

Elucidation of Enzyme Kinetics and Reaction Mechanisms via Isotopic Tracing

Isotopic labeling is a fundamental technique for probing the mechanisms of enzyme-catalyzed reactions. wikipedia.orgmhmedical.com By comparing the reaction rates of an enzyme with its normal (light) substrate and an isotopically labeled (heavy) substrate, researchers can deduce whether a particular bond is broken in the rate-determining step of the reaction. nih.govnih.gov

When this compound is used as a substrate for its metabolizing enzyme(s), a primary kinetic isotope effect (KIE) may be observed. nih.gov If the enzymatic conversion of Dexpanthenol to pantothenic acid involves the cleavage of a C-H bond that has been deuterated in this compound, and this step is rate-limiting, the reaction will proceed more slowly with the deuterated substrate. libretexts.org The magnitude of this KIE provides critical information about the transition state of the reaction, helping to elucidate the precise chemical steps involved in the catalytic mechanism. mdpi.com This approach allows for a detailed understanding of how enzymes recognize and process Dexpanthenol at a molecular level.

Hypothetical Michaelis-Menten Constants for Dexpanthenol Metabolism

This table provides an illustrative example of how enzyme kinetic parameters might differ when an enzyme metabolizes Dexpanthenol versus this compound, assuming a primary kinetic isotope effect. The values are hypothetical.

In this hypothetical scenario, the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, is largely unchanged, suggesting that deuteration did not significantly affect the enzyme's binding affinity for the substrate. However, the maximal velocity (Vmax) is lower for this compound, indicating a slower catalytic rate due to the kinetic isotope effect.

Theoretical and Physicochemical Implications of Deuterium Substitution in Dexpanthenol

Kinetic Isotope Effects (KIE) and Their Impact on Dexpanthenol (B1670349) Metabolism

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This phenomenon is particularly pronounced when a hydrogen atom (¹H) is substituted with deuterium (B1214612) (²H) because of the significant relative mass increase. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than the corresponding C-H bond, meaning more energy is required to break it. princeton.edu This difference in bond energy often leads to a slower reaction rate when C-H bond cleavage is the rate-determining step. wikipedia.orgprolynxinc.com In drug metabolism, where enzymes like cytochrome P450 (P450) frequently catalyze C-H bond oxidation, this can lead to a decreased rate of metabolic clearance. nih.govresearchgate.net

Dexpanthenol is metabolized via oxidation to its corresponding carboxylic acid, pantothenic acid. This process involves the oxidation of the primary alcohol group. In Dexpanthenol-d6, the deuterium atoms are typically placed at positions that are susceptible to metabolic oxidation. This substitution can significantly slow down the rate of metabolism.

Primary Kinetic Isotope Effect (1° KIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of the reaction. princeton.eduprolynxinc.com For the metabolism of Dexpanthenol, the oxidation of the hydroxymethyl group to a carboxylic acid involves the cleavage of a C-H bond. If this cleavage is the slowest step in the metabolic pathway, substituting these hydrogens with deuterium (as in this compound) will result in a significant primary KIE. nih.gov The reaction rate for the deuterated compound (k_D) will be slower than for the non-deuterated compound (k_H). The magnitude of the KIE (k_H/k_D) for C-H bond cleavage can theoretically be as high as 10 but is often observed in the range of 2 to 7 in enzymatic reactions. prolynxinc.comnih.gov The presence of a significant primary KIE is strong evidence that hydrogen abstraction is a rate-limiting part of the reaction. nih.gov

The following table summarizes the theoretical KIE values for different types of isotopic substitution.

| Isotope Effect Type | Location of Deuterium | Typical kH/kD Value | Implication for Dexpanthenol Metabolism |

| Primary (1°) | At the C-H bond being cleaved (e.g., the primary alcohol) | 2.0 - 10.0 prolynxinc.comnih.gov | Slower oxidation to pantothenic acid if C-H cleavage is rate-limiting. |

| Secondary (2°) | At a bond not being cleaved but near the reaction center | 0.8 - 1.4 princeton.edunih.gov | Minor modulation of the metabolic rate. |

Determining the KIE for a compound like this compound involves both experimental measurements and computational modeling.

Experimental Methods:

Direct Comparison: This method involves running parallel reactions with the deuterated and non-deuterated substrates and measuring their individual reaction rates. The KIE is the simple ratio of these rates. This requires precise control of experimental conditions. mdpi.com

Internal Competition: A more precise method where a mixture of the deuterated and non-deuterated compounds is used in a single reaction. mdpi.com The relative change in the isotopic ratio of the remaining substrate or the product is measured over time, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This method minimizes systematic errors as both substrates are subject to identical conditions. mdpi.com

Enzyme Kinetics: For metabolic studies, reactions are often carried out using liver microsomes or recombinant cytochrome P450 enzymes. nih.gov The disappearance of the substrate or the formation of the metabolite is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Computational Methods:

Density Functional Theory (DFT): DFT is a powerful quantum chemistry method used to calculate the properties of molecules, including their vibrational frequencies. researchgate.net By modeling the ground state and the transition state of the reaction for both the deuterated and non-deuterated species, the zero-point energies (ZPEs) can be calculated. The difference in ZPE between the C-H and C-D bonds in the ground state versus the transition state is the primary determinant of the KIE. princeton.edunih.gov

Combined Quantum Mechanics/Molecular Mechanics (QM/MM): For enzymatic reactions, QM/MM methods provide a more accurate model. The active site of the enzyme and the substrate are treated with quantum mechanics (like DFT), while the rest of the protein is modeled using less computationally intensive molecular mechanics. nih.gov

Path Integral Simulations: These advanced computational methods can account for quantum tunneling, where a particle can pass through an energy barrier rather than going over it. nih.govnih.gov Tunneling can lead to unusually large KIEs, especially for hydrogen transfer reactions. wikipedia.org

These combined experimental and computational approaches allow for a detailed understanding of the reaction mechanism and the precise impact of deuteration on the metabolic fate of Dexpanthenol. researchgate.net

Influence of Deuteration on Spectroscopic Signatures

The substitution of hydrogen with deuterium in this compound leads to predictable and characteristic changes in its spectroscopic data, which are essential for its identification and analysis.

Deuteration significantly alters both ¹H and ¹³C NMR spectra.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the positions where deuterium has been substituted will be absent or have a greatly reduced intensity. The spin-spin coupling (J-coupling) between adjacent protons and the now-absent protons will also disappear, leading to a simplification of the multiplicity of neighboring signals. For example, a triplet might collapse into a singlet.

¹³C NMR: The effect on the carbon-13 spectrum is also notable.

Direct (One-bond) Isotope Effect: A carbon directly bonded to deuterium will show a characteristic multiplet signal due to ¹³C-²H coupling, and its chemical shift will be shifted slightly upfield (to a lower ppm value) compared to the ¹³C-¹H signal. nih.gov

Long-Range Isotope Effects: Carbons that are two or more bonds away from the site of deuteration also experience small upfield shifts, known as secondary deuterium isotope effects (DIE). nih.govsrce.hr The magnitude of these shifts decreases with increasing distance from the deuterium atom. nih.gov These long-range effects can be useful for confirming the specific sites of deuteration within the molecule. nih.gov

The table below illustrates the expected changes in the NMR spectra upon deuteration of Dexpanthenol.

| Spectrum Type | Observed Change for this compound | Reason |

| ¹H NMR | Disappearance of signals at deuterated positions. | Deuterium (²H) is not observed in a standard ¹H NMR experiment. |

| Simplification of signal multiplicity for adjacent protons. | Loss of ¹H-¹H spin-spin coupling. | |

| ¹³C NMR | Upfield shift and multiplet splitting for C-D carbons. | ¹³C-²H coupling and one-bond isotope effect. nih.gov |

| Small upfield shifts for carbons near the C-D bond. | Long-range (multi-bond) isotope effects. nih.gov |

For reference, the known ¹H and ¹³C NMR spectra of standard Dexpanthenol are typically recorded in solvents like DMSO-d6. guidechem.comlgcstandards.com

Mass spectrometry (MS) is a key technique for confirming the identity and isotopic enrichment of this compound. The introduction of deuterium atoms increases the molecular weight of the compound by one mass unit for each deuterium atom. Therefore, the molecular ion peak (M⁺) for this compound will appear at a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled Dexpanthenol (C₉H₁₉NO₄, molecular weight 205.25). sigmaaldrich.com

Electron ionization (EI) mass spectrometry causes molecules to fragment in predictable ways. The analysis of these fragmentation patterns is crucial for structure elucidation. libretexts.org In deuterated compounds, the masses of the fragment ions containing deuterium will be shifted by the number of deuterium atoms they retain. scielo.brfu-berlin.de

For example, alcohols often undergo fragmentation via alpha cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). openstax.org

Alpha Cleavage: If a fragment resulting from alpha cleavage in Dexpanthenol retains one or more deuterium atoms, its m/z value will be increased accordingly.

Dehydration: The loss of water (H₂O, 18 amu) from unlabeled Dexpanthenol would be observed as a peak at M-18. In this compound, if the hydroxyl proton and a deuterium atom from an adjacent carbon are eliminated, this would be observed as a loss of HDO (19 amu).

By comparing the fragmentation pattern of this compound to that of its non-deuterated counterpart, researchers can confirm the location of the deuterium labels within the molecular structure. scielo.briaea.orgresearchgate.net This use of stable isotope labeling is a powerful tool for elucidating mass spectral fragmentation mechanisms. fu-berlin.de

Quality Assurance and Reference Standard Protocols for Dexpanthenol D6

Establishment and Certification of Dexpanthenol-d6 as a Reference Standard

The establishment of this compound as a reference standard is a meticulous process designed to guarantee its identity, purity, and concentration. Reference standards, including deuterated compounds, are crucial for calibrating instruments and validating analytical procedures. clearsynth.com

Certified Reference Materials (CRMs) are produced and certified under internationally recognized standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.com While a specific CRM for this compound may be offered by various suppliers, the certification process for any such standard involves rigorous characterization. sigmaaldrich.compharmaffiliates.com

A key document accompanying a reference standard is the Certificate of Analysis (CoA). tandfonline.com For this compound, the CoA provides essential information, including:

Identity Confirmation: Verification of the chemical structure, typically using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isotopic Purity: A critical parameter for a deuterated standard. It quantifies the percentage of the compound that is correctly labeled with deuterium (B1214612) atoms and specifies the amount of unlabeled analyte present. nih.goveuropa.eu High isotopic purity is essential to prevent interference from the standard with the analyte being measured. europa.eu

Chemical Purity: Assessment of any non-isotopic impurities.

Concentration: For standards sold in solution, the precise concentration and the solvent used are specified.

Storage Conditions and Expiration Date: Information to ensure the continued stability and integrity of the standard. tandfonline.com

Suppliers of pharmaceutical reference standards, such as those traceable to the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), qualify their materials as CRMs, making them suitable for a range of analytical applications, including pharmaceutical quality control and method development. sigmaaldrich.com The use of a well-characterized, certified this compound reference standard is the foundational step for any reliable quantitative analysis.

Analytical Method Validation (AMV) and Quality Control (QC) in Research and Development

This compound is primarily used as an internal standard (IS) in analytical methods to quantify Dexpanthenol (B1670349), especially in complex matrices like pharmaceutical or cosmetic formulations. oup.comresearchgate.net The use of a stable isotope-labeled (SIL) internal standard is considered the "gold standard" in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte. promise-proteomics.comacanthusresearch.com This allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis, thereby improving accuracy and precision. clearsynth.compubcompare.airesearchgate.net

Before an analytical method using this compound can be used for routine QC testing in research and development, it must undergo rigorous validation according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. europa.eufda.govams-lab.com

A key application is the quantification of Dexpanthenol in various products. One study developed and validated a fast, accurate, and robust ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method for this purpose. oup.comresearchgate.net In this method, this compound was the internal standard, and quantitation was performed using the peak area ratio of Dexpanthenol to this compound. oup.comresearchgate.net The validation assessed several key performance characteristics.

Table 1: UHPLC-MS Method Validation Parameters for Dexpanthenol using this compound as an Internal Standard

| Validation Parameter | Test | Result | Conclusion |

| Linearity | Analysis of standard solutions across a range of concentrations. | Correlation Coefficient (R²) = 0.9998 | The method demonstrates excellent linearity. oup.comresearchgate.net |

| Precision | Repeat analysis of samples. | Relative Standard Deviation (RSDs) < 2.5% | The method is highly precise. oup.comresearchgate.net |

| Accuracy | Analysis of blank product matrixes spiked with known amounts of Dexpanthenol at 50%, 100%, and 150% of the target content. | Recoveries were within 2% of the nominal value. | The method is highly accurate in different product matrixes. oup.comresearchgate.net |

| Specificity | Analysis of blank matrix to ensure no interference with the Dexpanthenol or this compound signal. | No interfering peaks were observed at the retention times of the analyte or the internal standard. | The method is specific for the intended analyte. oup.comresearchgate.net |

| Robustness | Deliberate small variations in method parameters (e.g., mobile phase composition). | Results were within 3% of the nominal conditions. | The method is robust and reliable for routine use. oup.comresearchgate.net |

This validated method was found to be suitable for quantifying Dexpanthenol in the range of 170.24–1024.5 ng/mL in shampoo and conditioner, demonstrating its utility in QC laboratories for product release testing. oup.comresearchgate.net

Regulatory Science Perspectives on Deuterated Analytical Standards in Pharmaceutical Development

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation that strongly endorse the use of SIL internal standards. europa.eupromise-proteomics.comnih.gov The EMA guidelines, for instance, recommend using a SIL-IS whenever possible for LC-MS/MS methods. promise-proteomics.com The FDA's M10 Bioanalytical Method Validation guidance, developed under the ICH, also recommends the use of a suitable internal standard, with SIL analogs being the preferred choice, to be added to all samples, including calibration standards and quality controls. europa.eunih.gov

From a regulatory science perspective, the use of this compound as an IS is favored because it enhances the reliability and integrity of the analytical data submitted in regulatory filings. The key advantages recognized by regulators include:

Improved Accuracy and Precision: SIL standards are the most effective way to correct for variability during sample processing and instrumental analysis, including matrix effects, which are a common challenge in mass spectrometry. clearsynth.comresearchgate.netnih.gov

Enhanced Method Ruggedness: Methods employing SIL standards are often more robust, providing consistent results across different laboratories and analytical runs. ams-lab.com

However, regulatory guidelines also impose stringent requirements on the validation of methods using these standards. For this compound, this includes:

Demonstrating Stability: The stability of the IS must be proven under the same conditions as the analyte. tandfonline.commedpace.com Specifically, it must be demonstrated that no isotope exchange reactions occur that could compromise the integrity of the standard. tandfonline.commedpace.com

Assessing Interference: The SIL standard (this compound) must be checked for the presence of the unlabeled analyte (Dexpanthenol). If any is detected, its potential influence on the accuracy of the measurement must be evaluated during method validation. europa.eu

While the use of deuterated compounds as internal standards is well-established, their use as active pharmaceutical ingredients (APIs) is a more recent development. nih.gov This has prompted discussions within organizations like the International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) to frame the unique chemistry, manufacturing, and controls challenges associated with deuterated drugs. nih.gov Although this compound is used as an analytical tool rather than a therapeutic agent, the regulatory scrutiny on isotopic purity and stability is a shared concern. nih.gov Currently, there are no specific regulatory guidelines that fully detail how to address isotopic impurities in deuterated compounds, making it a developing area of regulatory science. nih.gov The updated ICH Q2(R2) guideline on analytical validation reflects a more modern, lifecycle-based approach to analytical procedures, further emphasizing the need for robust and well-understood methods throughout a product's lifecycle. europa.euams-lab.com

Future Directions and Emerging Research Avenues for Deuterated Dexpanthenol

Advancements in Isotopic Labeling Techniques for Complex Analogs

The synthesis of deuterated compounds has been significantly refined, moving beyond simple hydrogen-deuterium (H/D) exchange to more precise and efficient methodologies. nih.gov These advancements are crucial for creating complex, selectively-labeled analogs like Dexpanthenol-d6.

Recent progress in isotopic labeling is characterized by the development of methods that allow for late-stage deuteration, which is the introduction of deuterium (B1214612) into a molecule at one of the final steps of its synthesis. acs.org This approach is highly efficient and minimizes the loss of expensive deuterium reagents. Techniques such as hydrogen isotope exchange (HIE), facilitated by catalysts like palladium, enable direct and selective replacement of hydrogen with deuterium. acs.orgmdpi.com The use of heavy water (D₂O) as a readily available and safe deuterium source is a key aspect of these modern, environmentally benign methods. mdpi.com

Furthermore, the demand for highly deuterated isotopologues for applications in mass spectrometry has driven the development of synthetic pathways that ensure near-complete deuterium incorporation. nih.gov These methods are essential for producing standards like this compound, where high isotopic purity is necessary to distinguish the labeled compound from its natural abundance counterparts. nih.gov

Table 1: Modern Isotopic Labeling Techniques

| Technique | Description | Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals. acs.org | Enables late-stage functionalization, improving atom economy. |

| Reductive Deuteration | Introduction of deuterium using reducing agents in the presence of a deuterium source. | Provides access to specific deuteration patterns. |

| Microwave-Assisted Labeling | Use of microwave irradiation to accelerate H/D exchange reactions. | Reduces reaction times significantly. |

| Biosynthesis | Incorporation of deuterated precursors into molecules using living cells or organisms. clearsynth.com | Allows for the creation of complex, naturally-occurring labeled compounds. |

Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Lipidomics)

Multi-omics approaches, which integrate data from various "omics" fields like genomics, proteomics, metabolomics, and lipidomics, provide a holistic view of biological systems. nih.govnih.gov Stable isotope-labeled compounds such as this compound are invaluable tools in these integrated research strategies, particularly in metabolomics and lipidomics. silantes.commetsol.com

In metabolomics, this compound can be used as a tracer to delineate metabolic pathways. metsol.com By introducing the labeled compound into a biological system, researchers can track its conversion to pantothenic acid and its subsequent incorporation into Coenzyme A. nih.gov This allows for the dynamic study of metabolic fluxes and provides insights into how these pathways are regulated in health and disease. silantes.combioanalysis-zone.com

Similarly, in lipidomics, which focuses on the study of cellular lipids, this compound can help elucidate the role of pantothenic acid in lipid synthesis. nih.govnih.gov As a key component of Coenzyme A, pantothenic acid is essential for the synthesis of fatty acids and other lipids. researchgate.net Using this compound, researchers can quantify the rate of synthesis of various lipid species, providing a detailed picture of lipid metabolism and its dysregulation in pathological conditions. nih.gov The integration of data from these studies with proteomic and transcriptomic data can reveal complex regulatory networks and offer a more comprehensive understanding of cellular physiology. nih.govnih.gov

Table 2: Applications of this compound in Multi-Omics

| Omics Field | Application of this compound | Research Insights |

| Metabolomics | Tracer for pantothenic acid and Coenzyme A metabolism. silantes.commetsol.com | Elucidation of metabolic fluxes and pathway dynamics. bioanalysis-zone.com |

| Lipidomics | Tool to study the synthesis of fatty acids and other lipids. nih.govresearchgate.net | Understanding the role of Coenzyme A in lipid biosynthesis and membrane structure. nih.gov |

| Proteomics | Can be used in conjunction with techniques like SILAC to correlate metabolic changes with protein expression. silantes.comnih.gov | Linking metabolic state to cellular signaling and function. |

| Integrated Multi-Omics | Provides quantitative metabolic data to complement genomic, transcriptomic, and proteomic datasets. nih.gov | Construction of comprehensive models of biological systems and disease mechanisms. nih.govmdpi.com |

Computational Modeling and Predictive Analytics for Deuterated Compound Behavior

Computational modeling and predictive analytics are becoming indispensable tools in drug discovery and development, offering the potential to simulate and predict the behavior of molecules, thereby reducing reliance on costly and time-consuming experimental work. acs.orged.ac.uk For deuterated compounds like this compound, these computational approaches can provide valuable insights into the structural and dynamic consequences of isotopic substitution.

One powerful technique is the use of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) data to guide computational modeling. acs.orged.ac.uk HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent, providing information about protein conformation and dynamics. acs.org This experimental data can be used as restraints to guide and validate computational docking simulations and molecular dynamics (MD) simulations, leading to more accurate models of how this compound interacts with its biological targets, such as enzymes involved in its conversion to pantothenic acid. acs.orgacs.org

Predictive analytics, leveraging machine learning algorithms, can also be employed to forecast the pharmacokinetic properties of deuterated compounds. nih.gov By training models on existing data, it may be possible to predict how deuteration at specific positions will affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org This in silico screening can help prioritize the synthesis of the most promising deuterated analogs for further investigation. mdpi.com

Table 3: Computational Approaches for Deuterated Compounds

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Simulating the binding of this compound to enzymes. | Predicting binding affinity and orientation. |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of this compound and its interactions over time. | Understanding the impact of deuteration on conformational flexibility and binding stability. |

| Quantum Mechanics (QM) Calculations | Calculating the energetic differences between C-H and C-D bonds. | Quantifying the kinetic isotope effect on metabolic reactions. |

| Machine Learning Models | Predicting ADME properties based on molecular structure. nih.gov | In silico screening of potential deuterated analogs with improved pharmacokinetic profiles. mdpi.com |

Novel Applications in Biomarker Discovery and Mechanistic Pathway Delineation

The unique properties of stable isotope-labeled compounds make them ideal for biomarker discovery and the detailed mapping of biochemical pathways. mdpi.com this compound can serve as a stable isotope-labeled internal standard (SILS) in mass spectrometry-based assays. acs.orgmusechem.com The use of a SILS is critical for achieving the high accuracy and precision required for the validation of biomarkers, which are measurable indicators of a biological state or condition. veeprho.com

In biomarker discovery, this compound can be used to accurately quantify the levels of pantothenic acid and related metabolites in biological samples. veeprho.com This precise quantification can help identify subtle metabolic changes associated with disease, leading to the discovery of new diagnostic or prognostic biomarkers. nih.gov

Furthermore, by tracing the metabolic fate of this compound, researchers can delineate complex biochemical pathways with high resolution. metsol.com This is particularly valuable for understanding the intricate network of reactions involving Coenzyme A, which participates in numerous cellular processes, including the citric acid cycle, fatty acid synthesis and oxidation, and the synthesis of acetylcholine. nih.gov A clearer understanding of these pathways can reveal novel targets for therapeutic intervention. The ability to trace the journey of molecules through metabolic pathways is a cornerstone of modern systems biology. metsol.combioanalysis-zone.com

Table 4: Applications in Biomarker and Pathway Analysis

| Application Area | Role of this compound | Significance |

| Biomarker Validation | Serves as a Stable Isotope-Labeled Internal Standard (SILS) for mass spectrometry. acs.orgmusechem.com | Ensures accurate and precise quantification of endogenous metabolites like pantothenic acid. veeprho.com |

| Diagnostic/Prognostic Research | Enables the detection of subtle alterations in metabolic pathways associated with disease. nih.gov | Facilitates the discovery of novel biomarkers for early diagnosis and patient stratification. |

| Mechanistic Pathway Delineation | Acts as a metabolic tracer to follow the flow of atoms through biochemical networks. metsol.com | Provides a detailed understanding of the regulation and interconnectivity of metabolic pathways. bioanalysis-zone.com |

| Pharmacodynamic Studies | Used to assess the effect of a drug on a specific metabolic pathway. nih.gov | Helps to elucidate the mechanism of action of new therapeutic agents. |

Q & A

Q. How is the purity of Dexpanthenol-d6 validated in analytical studies?

Methodological Answer: Purity is assessed using a combination of infrared (IR) absorption spectroscopy (to confirm structural integrity), titration with 0.1N sulfuric acid (to quantify aminopropanol impurities), and water content analysis via Karl Fischer titration. Refractive index measurements (1.495–1.502 at 20°C) and ash residue tests (≤0.1%) further validate physicochemical consistency .

Q. What analytical techniques are used for structural elucidation of this compound?

Methodological Answer: IR spectroscopy (matching USP reference standards) and nuclear magnetic resonance (NMR) are primary methods. Deuterium labeling in this compound requires high-resolution mass spectrometry (HR-MS) to confirm isotopic enrichment. Chromatographic methods (HPLC/LC-MS) coupled with deuterium-specific detectors ensure isotopic integrity .

Q. How is this compound synthesized, and what are the key challenges in deuteration?

Methodological Answer: Synthesis involves replacing hydrogen atoms with deuterium at specific positions (e.g., hydroxyl or methyl groups) via catalytic exchange or deuterated precursor reactions. Challenges include minimizing isotopic dilution during purification and ensuring regioselectivity. Reaction conditions (pH, temperature) must optimize deuteration efficiency while avoiding racemization .

Advanced Research Questions

Q. How does isotopic labeling (deuteration) affect the pharmacokinetic profile of this compound compared to its non-deuterated form?

Methodological Answer: Comparative pharmacokinetic studies require in vivo models (e.g., rodent or human hepatocyte assays) to measure metabolic stability differences. LC-MS/MS quantifies deuterium retention in metabolites. Statistical analysis (e.g., ANOVA) identifies significant differences in half-life (t½) or bioavailability. Controlled variables include dose equivalence and matrix effects .

Q. How can researchers resolve contradictory data on this compound’s stability under varying pH conditions?

Methodological Answer: Contradictions arise from inconsistent buffer systems or degradation endpoints. A standardized protocol should include:

Q. What experimental designs optimize detection of this compound in complex biological matrices?

Methodological Answer: Solid-phase extraction (SPE) or protein precipitation pre-treat samples to reduce matrix interference. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Deuterated internal standards (e.g., this compound itself) correct for ion suppression. Method validation follows ICH guidelines for linearity (R² ≥0.99), recovery (90–110%), and LOQ (≤1 ng/mL) .

Q. How do researchers address isotopic interference when quantifying this compound alongside endogenous compounds?

Methodological Answer: High-resolution mass spectrometers (HR-MS) distinguish this compound from endogenous analogs via exact mass differences (Δm/z = 6.0201 for six deuteriums). Data-independent acquisition (DIA) workflows minimize spectral overlap. Cross-validation with non-deuterated controls confirms specificity .

Q. What gaps exist in understanding the mechanistic role of this compound in cellular uptake studies?

Methodological Answer: Uptake mechanisms are understudied due to limited tracer applications. Advanced approaches include:

- Radiolabeled (³H/¹⁴C) this compound for autoradiography.

- CRISPR-engineered cell lines to knockout pantothenate transporters.

- Competitive inhibition assays with non-deuterated analogs. Data should be contextualized against pantothenic acid pathways .

Methodological Considerations

- Data Analysis : Use t-tests or ANOVA for comparative studies; report p-values and confidence intervals .

- Ethical Compliance : For in vivo studies, obtain ethics approvals and document deuterium’s biological inertness to justify safety .

- Literature Gaps : Prioritize studies comparing this compound with other isotopologs (e.g., ¹³C-labeled) to elucidate isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.